R (-) Tolperisone-d10
Description
Fundamental Principles of Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems
The substitution of hydrogen with deuterium can significantly influence the rates of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). tandfonline.comresearchgate.net This effect is particularly pronounced in reactions where the breaking of a carbon-hydrogen (C-H) bond is the rate-limiting step. plos.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a C-H bond, leading to a slower reaction rate. nih.gov
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. tandfonline.complos.org By replacing a hydrogen atom at a metabolic "hot spot" with deuterium, the rate of metabolism at that site can be significantly reduced. plos.orgnih.gov This can lead to a "metabolic shunting" effect, where the body metabolizes the drug through alternative, potentially less prominent pathways. nih.gov The complexity of these effects is underscored by the fact that the magnitude of the isotope effect can be dependent on the specific CYP isoform involved and the position of deuteration within the molecule. plos.org
The deliberate use of deuteration allows researchers to probe the pharmacokinetic properties of a drug. researchgate.netnih.gov By slowing down metabolism, deuterated compounds can exhibit a longer plasma half-life, increased systemic exposure, and potentially a more consistent concentration in the bloodstream. tandfonline.comnih.gov This can translate to improved efficacy and a better safety profile. tandfonline.com Furthermore, deuterated compounds are invaluable tools in pharmacokinetic studies as internal standards for mass spectrometry and liquid chromatography, enabling precise quantification of the parent drug and its metabolites in biological samples. veeprho.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
255.42 g/mol |
IUPAC Name |
(2R)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2 |
InChI Key |
FSKFPVLPFLJRQB-DGKXZFAVSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Investigative Chemical Synthesis Approaches for Deuterated Tolperisone Enantiomers
Methodologies for Stereoselective Deuterium (B1214612) Incorporation into R (-) Tolperisone (B1682978)
The synthesis of R(-) Tolperisone-d10 (B12404076) requires precise control over both isotopic labeling and the stereochemistry at the chiral center. The methodologies employed must selectively introduce deuterium into the piperidine (B6355638) ring while establishing or preserving the desired (R) configuration at the C2 position of the propanone backbone.
Targeted Deuteration at the Piperidine Moiety (e.g., piperidine-d10)
The most direct approach to synthesizing Tolperisone-d10 involves utilizing a pre-deuterated starting material in a well-established synthetic route. The standard synthesis of tolperisone is a Mannich reaction involving p-methylpropiophenone, formaldehyde (B43269) (often as paraformaldehyde), and piperidine hydrochloride. google.com By substituting piperidine hydrochloride with its deuterated counterpart, piperidine-d11 (B105061) hydrochloride, the d10-piperidine moiety can be incorporated directly into the final molecule.
This approach ensures that deuteration is confined to the piperidine ring, avoiding unintended isotopic exchange at other positions. The chemical name for the resulting compound is 2-Methyl-3-(piperidin-1-yl-d10)-1-(p-tolyl)propan-1-one. synzeal.com The reaction proceeds as a one-pot synthesis, which is efficient for producing the racemic version of Tolperisone-d10.
Table 1: Proposed Synthesis of Racemic Tolperisone-d10 via Mannich Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
| p-Methylpropiophenone | Paraformaldehyde | Piperidine-d11 Hydrochloride | (rac)-Tolperisone-d10 | Mannich Reaction |
This table illustrates a direct synthetic route to racemic Tolperisone-d10 using a deuterated starting material.
Challenges in this methodology relate to the synthesis of the piperidine-d11 precursor itself, which can involve catalytic reduction of pyridine (B92270) with deuterium gas (D₂) or the use of other deuteride (B1239839) sources. juniperpublishers.com These processes require careful optimization to achieve high levels of deuterium incorporation and chemical purity. juniperpublishers.com
Advanced Synthetic Routes for Isotopic Labeling of Chiral Centers
While the primary focus of Tolperisone-d10 is deuteration of the piperidine ring, advanced synthetic strategies can also target the chiral center. The absolute configuration of the pharmacologically active (-)-tolperisone has been identified as (R). researchgate.netnih.gov Achieving the synthesis of the pure R(-) enantiomer of the deuterated compound requires stereoselective techniques.
One advanced approach is asymmetric synthesis . This could involve the use of a chiral auxiliary or a chiral catalyst during the Mannich reaction to favor the formation of the (R)-enantiomer. Another potential route is the asymmetric reduction of a suitable prochiral precursor. For instance, a precursor with a carbon-carbon double bond adjacent to the carbonyl group could be subjected to asymmetric hydrogenation using a chiral catalyst and a deuterium source, thereby setting the stereocenter and incorporating deuterium simultaneously.
A second critical strategy is the resolution of the deuterated racemate . After synthesizing racemic Tolperisone-d10 as described in section 2.1.1, the enantiomers can be separated. This is the most commonly documented approach for obtaining enantiomerically pure tolperisone and its analogs. nih.gov This process is detailed further in section 2.2.2.
The introduction of deuterium at a chiral center can sometimes be used to stabilize it against racemization, a concept known as Deuterium-Enabled Chiral Switching (DECS). researchgate.net While racemization of α-methyl-β-aminopropiophenones like tolperisone can occur, particularly in the presence of weak acids, the primary purpose of deuteration in R(-) Tolperisone-d10 is for use as an internal standard in metabolic studies rather than for stereochemical stabilization. researchgate.net
Synthesis and Stereochemical Characterization of Deuterated Tolperisone Metabolites
Understanding the metabolic fate of a drug is crucial. Tolperisone is extensively metabolized in the liver, primarily through methyl-hydroxylation and carbonyl reduction, with key involvement from the CYP2D6 enzyme. nih.govresearchgate.net The synthesis of deuterated versions of these metabolites is essential for use as standards in pharmacokinetic studies.
Synthetic Pathways for Optically Active and Racemic Deuterated Metabolites
The synthesis of the primary non-deuterated metabolites of tolperisone has been successfully reported, providing established pathways that can be adapted for their deuterated analogs. nih.govresearchgate.net The main metabolites include hydroxylated derivatives (M1, M2) and carbonyl-reduced products (M4, M5). nih.govresearchgate.net
The synthesis of deuterated metabolites would logically follow the established routes, starting with deuterated precursors. For example, the synthesis of M2-d10 (1-(4'-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl-d10)-propane-1-one) can be achieved by adapting the published solvent-free Mannich reaction, using the appropriate starting materials. researchgate.net The existence of commercial standards such as Hydroxymethyl Tolperisone-d10 hydrochloride confirms the successful synthesis and relevance of these compounds. medchemexpress.com
Table 2: Key Tolperisone Metabolites and Proposed Deuterated Synthesis Approach
| Metabolite ID | Chemical Name | Metabolic Pathway | Proposed Synthesis of Deuterated Analog |
| M2 | 1-(4'-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one | Methyl Hydroxylation | Mannich reaction using piperidine-d10 and a 4-hydroxymethyl-phenyl precursor. researchgate.net |
| M3 | 1-(4'-Carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one | Methyl Oxidation | Oxidation of the methyl group of a suitable tolperisone-d10 precursor. researchgate.net |
| M4/M5 | erythro/threo-1-(4'-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol | Carbonyl Reduction & Oxidation | Stereoselective reduction of the carbonyl group of the M3-d10 metabolite. researchgate.net |
This table summarizes the main metabolites of tolperisone and outlines logical pathways for the synthesis of their piperidine-d10 labeled analogs based on published methods for the non-deuterated compounds.
Development of Resolution Techniques for Deuterated Chiral Intermediates
Since the direct synthesis of deuterated tolperisone often yields a racemic mixture, the development and application of resolution techniques are paramount to isolating the desired R(-) enantiomer. The methods used for non-deuterated tolperisone and its metabolites are directly applicable to their d10-analogs, as the deuterated piperidine ring is remote from the chiral center and does not interfere with chiral recognition. nih.gov
Two primary methods have proven effective:
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic base (e.g., Tolperisone-d10) with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.net After separation, the desired enantiomer is recovered by treating the salt with a base.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have been shown to effectively resolve tolperisone enantiomers under reversed-phase conditions. nih.gov Studies have determined that for tolperisone, the (R)-enantiomer elutes before the (S)-enantiomer on a Chiralcel OZ-RH column. nih.gov
Table 3: Chiral Resolving Agents and Methods for Tolperisone and its Metabolites
| Compound | Resolution Method | Resolving Agent / Column | Reference |
| Tolperisone | Diastereomeric Salt Crystallization | (2R,3R)-O,O'-Dibenzoyl tartaric acid | researchgate.net |
| Tolperisone | Chiral HPLC | Chiralcel OZ-RH (cellulose-based) | nih.gov |
| Metabolite M1 | Diastereomeric Salt Crystallization | Enantiomers of camphor-10-sulfonic acid | researchgate.net |
| Metabolite M2 | Diastereomeric Salt Crystallization | (R)-anicyphos | researchgate.net |
This table details established resolution techniques for tolperisone and its metabolites, which are applicable for the separation of their deuterated enantiomers.
The stereochemical characterization of the separated enantiomers is confirmed using techniques like circular dichroism (CD) and UV spectroscopy, which can verify the absolute configuration. researchgate.netnih.gov
Advanced Analytical Methodologies and Applications of R Tolperisone D10 in Research
Application of R (-) Tolperisone-d10 (B12404076) as an Internal Standard in Bioanalytical Quantification
In quantitative bioanalysis, an ideal internal standard (IS) is one that behaves chemically and physically identically to the analyte of interest throughout sample preparation and analysis. aptochem.com Stable isotope-labeled (SIL) compounds, such as R (-) Tolperisone-d10, are considered the gold standard for internal standards in mass spectrometry-based assays. kcasbio.comscispace.com They co-elute with the non-labeled analyte and exhibit similar ionization efficiency and extraction recovery, which allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response. aptochem.comkcasbio.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. When analyzing Tolperisone (B1682978) in biological matrices using GC-MS, derivatization may be required. The entire analytical process, from extraction to injection, can introduce variability.
The use of this compound as an internal standard significantly mitigates these potential errors. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same response variations in the MS detector. By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are markedly improved. For instance, in a hypothetical analysis of R (-) Tolperisone in plasma, the relative standard deviation (%RSD) for quality control samples can be substantially reduced, ensuring more reliable and reproducible data.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govrsc.org However, LC-MS/MS analyses are susceptible to matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. kcasbio.com
This compound is an exemplary internal standard for LC-MS/MS assays designed to quantify R (-) Tolperisone. clearsynth.com It co-elutes with the analyte, experiencing the same matrix effects. kcasbio.com The mass difference of 10 Daltons ensures that the two compounds are easily distinguishable by the mass spectrometer without any cross-interference. aptochem.com The use of a SIL-IS like this compound corrects for these matrix-induced variations, as well as for variability in extraction recovery and instrument performance, leading to a more robust and reliable bioanalytical method. biopharmaservices.com This is crucial for pharmacokinetic studies where accurate concentration measurements are paramount. nih.gov
Table 1: Illustrative Comparison of Bioanalytical Method Performance With and Without this compound as an Internal Standard in LC-MS/MS
| Parameter | Structural Analog IS | This compound (SIL-IS) |
| Low QC (Precision, %RSD) | 8.9% | 3.5% |
| Medium QC (Precision, %RSD) | 7.5% | 2.8% |
| High QC (Precision, %RSD) | 6.8% | 2.1% |
| Low QC (Accuracy, %Bias) | -11.2% | -1.5% |
| Medium QC (Accuracy, %Bias) | -9.8% | +0.8% |
| High QC (Accuracy, %Bias) | -8.1% | +1.2% |
Spectroscopic Characterization and Elucidation of Molecular Structure
Spectroscopic techniques are fundamental for confirming the identity, structure, and stereochemistry of chemical compounds. For a deuterated molecule like this compound, these methods are essential to verify the incorporation of deuterium (B1214612) and to confirm its specific three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. d-nb.info For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to confirm the successful incorporation of deuterium atoms at the intended positions.
In the ¹H NMR spectrum of this compound, the signals corresponding to the ten protons on the piperidine (B6355638) ring would be absent compared to the spectrum of non-deuterated Tolperisone. chemicalbook.com The integration of the remaining proton signals would confirm the ratio of protons in the molecule. In the ¹³C NMR spectrum, the carbons directly bonded to deuterium atoms would exhibit characteristic splitting patterns (e.g., triplets for -CD2- groups) and their signals would be significantly attenuated due to the nuclear Overhauser effect and longer relaxation times. rsc.org These spectral features provide definitive proof of the deuteration pattern, confirming the molecular structure of this compound. rsc.orgresearchgate.net
The stereochemistry of chiral molecules is a critical aspect of their identity. Circular Dichroism (CD) spectroscopy is a primary technique for investigating the stereochemical features of chiral molecules like Tolperisone. nih.gov Studies have shown that Tolperisone exhibits significant optical activity, which arises from the chiral center and the resulting conformation of the molecule in solution. nih.gov
The CD spectrum of (-) Tolperisone hydrochloride has been used to establish its absolute configuration as 'R'. nih.gov This is determined by applying chirality rules, such as the one proposed by Snatzke for nonplanar benzoyl chromophores, to the observed CD signals. nih.gov Therefore, CD spectroscopy serves as a direct method to confirm that the deuterated compound, this compound, possesses the correct R-enantiomeric form.
Ultraviolet (UV) spectroscopy provides information about the chromophores within the molecule. Tolperisone typically exhibits a strong absorption maximum (λmax) around 260 nm, corresponding to the p-methylbenzoyl chromophore. sphinxsai.comjchps.com While UV spectroscopy is not inherently sensitive to chirality or deuteration, it is used to confirm the presence of the fundamental chromophoric structure and for quantitative purposes in methods like HPLC-UV. nih.govijpbs.com
Table 2: Key Spectroscopic Data for Stereochemical Confirmation of R (-) Tolperisone
| Spectroscopic Technique | Parameter | Observation for R (-) Tolperisone | Significance |
| Circular Dichroism (CD) | Cotton Effect in n→π* region | Negative Cotton Effect | Confirms the 'R' absolute configuration nih.gov |
| Ultraviolet (UV) | λmax | ~260 nm | Confirms the presence of the p-methylbenzoyl chromophore sphinxsai.comjchps.com |
Method Development for Impurity Profiling of Deuterated Tolperisone and Analogs
Ensuring the purity of a reference standard is critical for its use in quantitative analysis. Impurity profiling involves the identification and quantification of any unwanted chemical substances in the main compound. For this compound, potential impurities could include its S (+) enantiomer, non-deuterated or partially deuterated Tolperisone, and process-related impurities from its synthesis. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most common technique for impurity profiling of Tolperisone. amazonaws.com A stability-indicating HPLC method, typically using a C18 stationary phase with UV detection, can effectively separate Tolperisone from its known impurities and degradation products. nih.gov For this compound, such a method would be developed and validated to ensure it can separate the main compound from all potential impurities. Chiral HPLC methods, using columns like cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), are specifically employed to separate the R (-) and S (+) enantiomers, confirming the enantiomeric purity of the standard. nih.gov Mass spectrometric detection coupled with HPLC can further aid in identifying impurities by providing mass information, which is particularly useful for distinguishing between different deuterated species.
Table 3: Potential Impurities in this compound and Analytical Methods for Detection
| Potential Impurity | Chemical Name | Analytical Method |
| Enantiomeric Impurity | S (+) Tolperisone-d10 | Chiral HPLC-UV/CD nih.gov |
| Isotopic Impurity | Tolperisone (d0 to d9) | LC-MS/MS |
| Process-Related Impurity | 4-Methylpropiophenone | RP-HPLC-UV nih.govresearchgate.net |
| Process-Related Impurity | Piperidine | GC-MS, TLC researchgate.net |
| Positional Isomer | 2-methyl-1-(2-methylphenyl)-3-(piperidin-3-yl)-propan-1-one | RP-HPLC-UV nih.gov |
Stereochemical Research and Chiral Investigations of R Tolperisone and Its Deuterated Derivatives
Determination of Absolute Configuration of the R (-) Enantiomer and its Deuterated Forms
Establishing the absolute configuration and enantiomeric purity of a chiral compound is a critical prerequisite for any further investigation. For R (-) Tolperisone-d10 (B12404076), this involves confirming both its three-dimensional structure at the stereocenter and its purity from the corresponding S (+) enantiomer. The presence of deuterium (B1214612) atoms does not alter the fundamental stereochemistry but must be accounted for during analysis.
A suite of advanced spectroscopic and chromatographic techniques is employed to quantify the enantiomeric purity, typically expressed as enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used and definitive method for separating and quantifying enantiomers. The sample containing R (-) Tolperisone-d10 is passed through a column packed with a chiral stationary phase (CSP). The CSP, composed of a chiral molecule, interacts diastereomerically with the two enantiomers. This results in different retention times for the R (-) and S (+) forms, allowing for their separation and precise quantification. The integration of the peak areas directly yields the enantiomeric excess. The mass detector coupled with HPLC (LC-MS) would further confirm that the peak corresponding to this compound has the correct mass-to-charge ratio for the d10 isotopologue.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules like this compound exhibit a characteristic CD spectrum, while a racemic mixture shows no signal. The sign and magnitude of the Cotton effect in the CD spectrum are unique to a specific enantiomer and can be used to confirm its identity and assess its purity relative to a known standard. The spectrum for this compound would be nearly identical to that of non-deuterated R (-) Tolperisone (B1682978), confirming the configuration is unchanged by isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can. These agents interact with the enantiomers to form transient diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer in the mixture. For this compound, ¹H NMR would also show the absence of signals at the ten deuterated positions, confirming the success of the isotopic labeling process.
Table 1: Comparison of Analytical Techniques for Enantiomeric Purity of this compound
| Technique | Principle of Analysis | Information Obtained | Advantages for this compound |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. | - Enantiomeric Excess (e.e.)
| Gold standard for quantification; provides high accuracy and reproducibility. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by the chiral center. | - Confirmation of absolute configuration (by comparison)
| Non-destructive; provides a unique spectral "fingerprint" for the R-enantiomer. |
| NMR with Chiral Auxiliaries | Formation of transient diastereomeric complexes with distinct NMR signals. | - Enantiomeric Ratio
| Simultaneously confirms isotopic labeling and assesses enantiomeric ratio. |
Single-crystal X-ray diffraction is the unequivocal method for determining the absolute configuration of a crystalline compound. The process involves growing a high-quality single crystal of this compound and analyzing the diffraction pattern produced when it is irradiated with X-rays.
The analysis provides a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. To determine the absolute configuration (i.e., distinguish 'R' from 'S'), a technique utilizing anomalous dispersion (the Bijvoet method) is essential. By carefully selecting the X-ray wavelength, the differences in scattering from enantiomeric structures become measurable. The resulting crystallographic data, particularly the Flack parameter, provides a high-confidence assignment of the absolute stereochemistry. For this compound, this analysis would provide definitive proof of the (R) configuration at the chiral carbon atom in the solid state.
Comparative Stereochemical Studies: this compound vs. Other Enantiomers
The properties of this compound are best understood when compared against its non-deuterated counterpart, R (-) Tolperisone, and its mirror image, S (+) Tolperisone.
Enantiomers (R vs. S) share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light and with other chiral entities. R (-) Tolperisone and S (+) Tolperisone rotate plane-polarized light by equal amounts but in opposite directions (levorotatory [-] and dextrorotatory [+], respectively).
Table 2: Comparative Properties of Tolperisone Stereoisomers and Isotopologues
| Property | This compound | R (-) Tolperisone | S (+) Tolperisone |
|---|---|---|---|
| Absolute Configuration | R | R | S |
| Optical Rotation | Levorotatory (-) | Levorotatory (-) | Dextrorotatory (+) |
| Molecular Weight | Higher (due to 10 deuterons) | Standard | Standard |
| Chiral HPLC Behavior (on a given CSP) | Identical retention time to R (-) Tolperisone | Shorter or longer retention time than S (+) Tolperisone | Shorter or longer retention time than R (-) Tolperisone |
| Relationship | Isotopologue of R (-) Tolperisone | Enantiomer of S (+) Tolperisone | Enantiomer of R (-) Tolperisone |
Impact of Chirality and Deuteration on Molecular Interactions in Preclinical Models
The unique dual features of this compound—its specific chirality and its isotopic labeling—have distinct and synergistic impacts on its interactions at the molecular level, which can be studied in preclinical models (e.g., in vitro receptor binding assays, cell-based functional assays).
Impact of Chirality (R-configuration): Biological targets such as ion channels, receptors, and enzymes are composed of chiral L-amino acids, creating specific three-dimensional binding sites. Consequently, the interaction of a chiral drug is often stereospecific. In the case of Tolperisone, which is known to interact with voltage-gated sodium and calcium channels, the R-enantiomer may exhibit a different binding affinity and/or binding orientation within the channel pore compared to the S-enantiomer. One enantiomer may fit more snugly into the binding pocket, forming more favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to higher potency or a different functional effect. Preclinical studies comparing the pure enantiomers are designed to quantify this stereospecificity.
Impact of Deuteration (d10-labeling): Deuteration primarily influences pharmacokinetics through the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, making it more difficult for enzymes, particularly Cytochrome P450 (CYP) enzymes in the liver, to break. If the deuterated positions on this compound are sites of primary metabolism (e.g., hydroxylation on the tolyl or piperidine (B6355638) rings), the rate of its metabolic breakdown will be significantly reduced compared to its non-deuterated counterpart. This does not change the intrinsic affinity of the molecule for its target. Instead, it leads to a higher systemic exposure (AUC) and a longer half-life of the parent R (-) compound. In a preclinical setting, this means that for a given dose, the concentration of the active R-enantiomer at the target site (e.g., the sodium channel) is sustained for a longer period, potentially leading to a more durable or enhanced pharmacodynamic response at the molecular level.
Table 3: Summary of Chirality and Deuteration Effects on Molecular Interactions
| Feature | Primary Mechanism of Impact | Effect on Molecular Interaction | Preclinical Observation |
|---|---|---|---|
| Chirality (R-configuration) | Stereospecific Binding (Pharmacodynamics) | Dictates the affinity and orientation of the molecule at the chiral binding site of the biological target (e.g., ion channel). | Potentially higher or lower binding affinity and functional potency compared to the S-enantiomer. |
| Deuteration (d10) | Kinetic Isotope Effect (Pharmacokinetics) | Reduces the rate of enzymatic metabolism, increasing the concentration and duration of the active R (-) enantiomer available to interact with the target. | Increased half-life and exposure (AUC) of the R-enantiomer, leading to a prolonged target engagement. |
Molecular and Cellular Pharmacological Research of Tolperisone Parent Compound Informing Deuteration Studies
Comprehensive Investigation of Voltage-Gated Ion Channel Modulation
Tolperisone (B1682978) exerts its effects by targeting key ion channels involved in neuronal signaling, leading to a reduction in pathologically elevated muscle tone.
Tolperisone is a known blocker of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons. benthamdirect.com In vitro studies on isolated neurons have revealed that tolperisone's action is state-dependent, meaning it has a higher affinity for sodium channels that are in an open or inactivated state compared to those in a resting state. nih.gov This characteristic is significant because it suggests that tolperisone preferentially acts on neurons that are over-activated, a common feature in conditions of spasticity and pain. nih.gov
Research using the two-electrode voltage-clamp technique on Xenopus laevis oocytes expressing various isoforms of voltage-dependent sodium channels (Na(v)1.2, Na(v)1.3, Na(v)1.4, Na(v)1.5, Na(v)1.6, Na(v)1.7, and Na(v)1.8) has provided detailed insights into its mechanism. nih.gov These studies demonstrated that tolperisone exhibits a tonic, or permanent, blocking action in addition to its state-dependent inhibition. nih.gov While it only minorly affects voltage-dependent activation, it can shift the steady-state inactivation to more negative potentials. nih.gov The recovery from inactivation is also notably affected by tolperisone. nih.gov Further studies in dorsal root ganglion cells confirmed that tolperisone depresses voltage-gated sodium channel conductance at concentrations that inhibit spinal reflexes. nih.gov
| Tolperisone's Effect on Voltage-Gated Sodium Channels | |
| Primary Mechanism | State-dependent blockade (higher affinity for open/inactivated states) nih.gov |
| Secondary Mechanism | Tonic (permanent) inhibition nih.gov |
| Effect on Activation | Minor nih.gov |
| Effect on Inactivation | Shifts steady-state inactivation to more negative potentials nih.gov |
| Effect on Recovery | Affects recovery from inactivation nih.gov |
| Affected Isoforms | Na(v)1.2, Na(v)1.3, Na(v)1.4, Na(v)1.5, Na(v)1.6, Na(v)1.7, Na(v)1.8 nih.gov |
In addition to its effects on sodium channels, tolperisone also modulates voltage-gated calcium channels, particularly N-type channels. nih.govnih.gov These channels are crucial for neurotransmitter release at synaptic terminals. By blocking N-type calcium channels, tolperisone can presynaptically inhibit the release of neurotransmitters from primary afferent endings, which contributes to its muscle relaxant and analgesic effects. nih.gov Studies have shown that tolperisone and its analogs have a marked effect on voltage-gated calcium channels. nih.gov This combined action on both sodium and calcium channels is believed to be a key component of its mechanism for inhibiting spinal reflexes. nih.gov
Molecular modeling studies have been employed to understand how tolperisone interacts with ion channels at a molecular level. nih.gov These computational simulations suggest that tolperisone may bind to the same protein binding sites on voltage-gated sodium channels as local anesthetics like lidocaine (B1675312). nih.gov However, the specific interactions and orientations within the binding pocket may differ, accounting for their distinct pharmacological profiles. For example, unlike lidocaine, tolperisone does not cause a pronounced prolongation of the fast recovery process for certain sodium channel isoforms (Na(v)1.3, Na(v)1.5, and Na(v)1.7), indicating differences in their interaction with the local anesthetic receptor site. nih.gov Understanding these binding sites is crucial for the rational design of new drugs, including deuterated analogs, with improved selectivity and efficacy. nih.govfrontiersin.org
Preclinical Studies on Spinal Reflex Modulation and Neurophysiological Effects in Animal Models
Animal models have been instrumental in elucidating the in vivo effects of tolperisone on the central nervous system, particularly its influence on spinal reflex pathways.
Tolperisone has been shown to dose-dependently depress the ventral root potential in isolated hemisected spinal cords of rats, indicating a direct inhibitory effect on spinal functions. nih.gov It effectively attenuates both monosynaptic and polysynaptic reflexes. nih.gov The monosynaptic stretch reflex is a simple reflex arc involving a single synapse between a sensory neuron and a motor neuron. nih.gov Polysynaptic reflexes involve one or more interneurons and are more complex. mdpi.com In vivo studies in rats have demonstrated that tolperisone depresses ventral root reflexes. nih.gov It appears to have a more pronounced action on synaptic responses than on the excitability of the motoneurons themselves. nih.gov This suggests that tolperisone's primary action is to reduce the transmission of excitatory signals within the spinal cord. nih.gov
| Effect of Tolperisone on Spinal Reflexes in Animal Models | |
| Action | Depresses ventral root potential in a dose-dependent manner nih.gov |
| Affected Reflexes | Attenuates both monosynaptic and polysynaptic reflexes nih.gov |
| Primary Target | More pronounced action on synaptic responses than on motoneuron excitability nih.gov |
| Overall Effect | Inhibition of spinal reflex activity nih.gov |
Pharmacological magnetic resonance imaging (phMRI) with blood-oxygen-level-dependent (BOLD) contrast is a non-invasive technique used to study the effects of pharmacological agents on brain activity. nih.gov In rodent models, phMRI studies have provided evidence for tolperisone's selective action on over-activated neurons. nih.gov When administered to rats, tolperisone did not significantly affect the resting brain. nih.gov However, it strongly inhibited the BOLD responses evoked by paw stimulation, which induces neuronal over-activation. nih.gov This inhibition was particularly effective in brain areas associated with pain sensation. nih.gov These findings support the in vitro data suggesting that tolperisone's advantageous therapeutic profile can be attributed to its selective inhibition of open or inactivated sodium channels in neurons that are firing excessively. nih.gov
Allosteric Modulation and Receptor Interaction Research (e.g., related to GABA systems if applicable, focusing on molecular mechanisms)
Tolperisone, a centrally acting muscle relaxant, exerts its therapeutic effects through a distinct molecular mechanism of action that has been the subject of considerable research. wikipedia.orgpediatriconcall.com This research is pivotal for informing deuteration studies, as understanding the precise interaction between the parent compound and its molecular targets can guide the placement of deuterium (B1214612) atoms to optimize its pharmacokinetic and pharmacodynamic properties. The primary mechanism of tolperisone does not involve direct allosteric modulation of GABA receptors, but rather a direct blockade of voltage-gated ion channels. nih.govnih.gov
The principal molecular targets of tolperisone are voltage-gated sodium (Na+) and calcium (Ca2+) channels. wikipedia.orgnih.gov By blocking these channels, tolperisone stabilizes neuronal membranes, decreases the amplitude and frequency of action potentials, and inhibits the release of neurotransmitters. mims.com This activity is particularly relevant in the brainstem and spinal cord, where it modulates spinal reflex arcs. nih.govdrugbank.com
Research comparing tolperisone to local anesthetics like lidocaine suggests that it may act via the local anesthetic receptor site on voltage-dependent sodium channels. nih.govnih.gov However, there are notable differences in their effects on the various isoforms of these channels. nih.gov Tolperisone's action involves a state-dependent association and dissociation with the channels, and a significant portion of its inhibitory effect is tonic in nature. nih.gov
While the prompt mentions the GABAergic system, extensive pharmacological studies have not demonstrated that tolperisone acts as a direct positive or negative allosteric modulator of GABA receptors. nih.gov Its muscle relaxant effects are achieved without the sedation commonly associated with compounds that enhance GABAergic neurotransmission, such as benzodiazepines. nih.gov This distinction is a key feature of tolperisone's pharmacological profile.
There is, however, evidence of tolperisone's interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov In studies using rat cortical synaptosomal preparations, tolperisone was found to inhibit nicotinic acetylcholine receptor binding in a dose-dependent manner. nih.gov
A detailed investigation into the interaction of tolperisone with various voltage-dependent sodium channel isoforms has provided specific inhibitory concentration (IC50) values, which are crucial for understanding its potency and selectivity. These findings are summarized in the table below.
| Sodium Channel Isoform | Tolperisone IC50 (µM) |
|---|---|
| Na(v)1.2 | 145 |
| Na(v)1.3 | 124 |
| Na(v)1.4 | 152 |
| Na(v)1.5 | 178 |
| Na(v)1.6 | 112 |
| Na(v)1.7 | 98 |
| Na(v)1.8 | 85 |
Data derived from comparative studies on cloned sodium channel isoforms expressed in Xenopus laevis oocytes. nih.gov
The inhibitory effects of tolperisone on both sodium and N-type calcium channels are considered the primary mechanism for its muscle relaxant effects. nih.govnih.gov This dual blockade leads to a presynaptic inhibition of transmitter release from primary afferent endings, thereby suppressing spinal reflexes. nih.gov This detailed understanding of tolperisone's molecular interactions provides a rational basis for deuteration studies aimed at enhancing its therapeutic profile.
Preclinical Metabolic Fate and Biotransformation Research of Tolperisone and Deuterated Analogs
In Vitro Metabolic Pathway Elucidation Using Microsomal and Recombinant Enzyme Systems
In vitro studies utilizing human liver microsomes and recombinant enzyme systems are instrumental in dissecting the metabolic pathways of tolperisone (B1682978). These systems allow for a detailed examination of the enzymes involved and the primary routes of biotransformation.
Identification and Characterization of Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP2C19, CYP2B6, CYP1A2)
The metabolism of tolperisone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Studies have identified CYP2D6 as the principal enzyme responsible for its biotransformation. nih.govnih.gov To a lesser extent, CYP2C19 and CYP1A2 also contribute to its metabolism. nih.govnih.gov The involvement of CYP2B6 has also been noted in the biotransformation of tolperisone.
The significant role of CYP2D6 and CYP2C19 is underscored by the impact of their genetic polymorphisms on the pharmacokinetics of tolperisone. For instance, individuals with different CYP2D6 genotypes exhibit considerable variations in drug exposure.
Impact of CYP2D6 Genotype on Tolperisone Pharmacokinetics
| CYP2D6 Genotype | Relative Area Under the Curve (AUC) |
|---|---|
| 10/10 | 5.18-fold higher than wt/wt |
| wt/10 | 2.25-fold higher than wt/wt |
Data sourced from a study on the effects of the CYP2D610 allele on tolperisone pharmacokinetics.* nih.gov
Similarly, genetic variations in CYP2C19 also lead to significant differences in tolperisone's pharmacokinetic parameters.
Mapping of Primary Metabolic Routes: Hydroxylation, Carbonyl Reduction, and Oxidation
The primary metabolic pathways for tolperisone involve a series of phase I reactions, including hydroxylation, carbonyl reduction, and oxidation. These reactions introduce or expose functional groups on the tolperisone molecule, rendering it more water-soluble and easier to excrete.
Hydroxylation: This is a major metabolic route where a hydroxyl (-OH) group is added to the tolperisone structure, primarily catalyzed by CYP enzymes.
Carbonyl Reduction: The ketone group in the tolperisone molecule can undergo reduction to a secondary alcohol. This reaction is a significant pathway in the metabolism of similar compounds.
Oxidation: Further oxidation of the molecule can occur, leading to the formation of various metabolites.
Role of Non-CYP Enzymes in Biotransformation (e.g., Flavin-Containing Monooxygenase 3 (FMO3))
While CYP enzymes are the primary drivers of tolperisone metabolism, the potential contribution of non-CYP enzymes like Flavin-Containing Monooxygenase 3 (FMO3) is also considered. FMOs are another class of phase I metabolic enzymes that can oxidize compounds containing nucleophilic heteroatoms. Although the specific role of FMO3 in tolperisone metabolism is not extensively detailed in the available literature, its broad substrate specificity suggests a potential minor role in the biotransformation of tolperisone, particularly in individuals with compromised CYP pathways.
Comparative Metabolic Stability Studies of Deuterated R (-) Tolperisone in Preclinical Biological Systems
Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed to enhance the metabolic stability of drugs. This approach has been applied to tolperisone to create R (-) Tolperisone-d10 (B12404076), with the aim of improving its pharmacokinetic properties.
Assessment of Resistance to Biodegradation by Liver Enzymes (in vitro, animal liver microsomes)
In vitro studies using liver microsomes from various animal species are a standard method to assess the metabolic stability of a new chemical entity. These assays measure the rate at which the compound is metabolized by the enzymes present in the microsomes. For R (-) Tolperisone-d10, it is anticipated that the carbon-deuterium (C-D) bonds at specific metabolic "hot spots" will be stronger than the corresponding carbon-hydrogen (C-H) bonds. This increased bond strength is expected to slow down the rate of enzymatic cleavage by liver enzymes, particularly CYPs.
A deuterated analog of tolperisone, BDD-10103, has been shown to be more stable against biodegradation by liver enzymes of the CYP family. This increased resistance to metabolism leads to a longer half-life and improved bioavailability.
Analysis of Deuteration Effects on Metabolite Profile and Formation Suppression
The strategic placement of deuterium in the this compound molecule not only slows down its metabolism but can also alter the metabolic profile. By fortifying the sites most susceptible to metabolism, deuteration can lead to a reduction in the formation of certain metabolites.
In Vivo Metabolic Probing in Animal Models Using Deuterated Tolperisone
The investigation into the metabolic fate of tolperisone and its deuterated analogs in preclinical animal models is a critical step in understanding its pharmacokinetic profile and biotransformation pathways. The use of deuterium-labeled compounds, such as this compound, offers a powerful tool for these in vivo studies. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic rate of a drug without changing its fundamental pharmacological activity. This "kinetic isotope effect" provides a strategic advantage in metabolic research, allowing for a more detailed and precise elucidation of metabolic pathways.
In animal models, typically rodents such as rats, the administration of a deuterated analog like this compound allows researchers to trace the compound and its metabolites throughout the biological system. This is primarily due to the fact that deuterated compounds are more resistant to certain metabolic processes, particularly those involving the cleavage of carbon-hydrogen bonds by cytochrome P450 (CYP) enzymes. juniperpublishers.com For tolperisone, which is known to be metabolized by several CYP isoforms including CYP2D6, CYP2C19, CYP2B6, and CYP1A2, this approach is particularly insightful. drugbank.com
The primary metabolic pathway for tolperisone is methyl-hydroxylation. drugbank.com By strategically placing deuterium atoms on the molecule, as in this compound, the rate of this hydroxylation can be slowed. This leads to a longer elimination half-life and increased systemic exposure to the parent drug. juniperpublishers.com Preclinical studies with deuterated analogs of various drugs have demonstrated improvements in their pharmacokinetic profiles, showcasing the potential of this approach for optimizing drug metabolism. juniperpublishers.com
Tracking of Deuterium-Labeled Compounds for Pathway Elucidation
The tracking of deuterium-labeled compounds like this compound in vivo is a sophisticated process that relies on advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). This methodology allows for the separation, identification, and quantification of the parent drug and its various metabolites in biological matrices such as plasma, urine, and tissue homogenates.
Upon administration of this compound to an animal model, biological samples are collected at various time points. These samples are then processed and analyzed by LC-MS. The mass spectrometer is capable of distinguishing between the deuterated compound and its non-deuterated counterparts, as well as their respective metabolites, based on their mass-to-charge ratios. This enables precise tracking of the metabolic fate of the administered deuterated drug.
The data obtained from these analyses can be used to construct a detailed map of the metabolic pathways. For instance, by identifying the chemical structures of the deuterated metabolites, researchers can pinpoint the specific sites on the tolperisone molecule that are most susceptible to metabolic transformation. This information is invaluable for understanding the biotransformation processes and for identifying any potential metabolic "soft spots" that could be modified to improve the drug's properties.
While specific in vivo metabolic data for this compound is not extensively available in publicly accessible literature, the expected outcomes of such a study can be inferred from the known metabolism of tolperisone. The major metabolites would likely be the deuterated versions of the known tolperisone metabolites. A hypothetical representation of the type of data that could be generated from a preclinical rat study is presented in the interactive table below.
Interactive Data Table: Hypothetical In Vivo Metabolite Profile of this compound in Rat Plasma
| Compound | Abbreviation | Expected m/z (Mass-to-Charge Ratio) | Putative Metabolic Pathway |
| This compound | d10-TOL | [M+H]+ 256.2 | Parent Compound |
| Hydroxymethyl-tolperisone-d10 | d10-M1 | [M+H]+ 272.2 | Methyl Hydroxylation (CYP-mediated) |
| Carboxy-tolperisone-d10 | d10-M2 | [M+H]+ 286.2 | Oxidation of Hydroxymethyl Group |
| N-desmethyl-tolperisone-d10 | d10-M3 | [M+H]+ 242.2 | N-dealkylation |
This table is for illustrative purposes to demonstrate the type of data generated in such studies and is based on the known metabolic pathways of non-deuterated tolperisone.
The elucidation of these pathways through the use of deuterium-labeled compounds provides a deeper understanding of the drug's disposition in the body. This knowledge is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and for the rational design of new drug candidates with improved metabolic stability and pharmacokinetic properties.
Future Research Directions and Advanced Methodological Considerations for R Tolperisone D10 Studies
Development of Novel Isotope Labeling Technologies for Complex Bioactive Molecules
The current standard, R (-) Tolperisone-d10 (B12404076), features ten deuterium (B1214612) atoms, which provides a significant mass shift (10 Da) ideal for preventing mass spectral overlap with the unlabeled analyte. Future research, however, can benefit from more sophisticated labeling strategies to answer more nuanced scientific questions.
Site-Specific Isotope Labeling: Instead of uniform or scattered labeling, future synthesis could focus on placing deuterium or other heavy isotopes (e.g., ¹³C, ¹⁵N) at specific, metabolically active sites. For instance, labeling the piperidine (B6355638) ring versus the aromatic tolyl group could help differentiate metabolic pathways affecting different parts of the molecule. This approach, known as positional isotopomer analysis, can provide direct evidence for specific bond-cleavage events during metabolism.
Multi-Isotope Labeling: The synthesis of R (-) Tolperisone (B1682978) variants containing a combination of isotopes (e.g., d7 on the piperidine ring and ¹³C3 on the propanone backbone) would create a unique isotopic signature. This "multi-tagging" approach enhances the specificity of detection in highly complex matrices and enables advanced MS-based experiments, such as distinguishing between drug-related fragments and endogenous background ions in fragmentation analysis.
The table below outlines potential next-generation labeling strategies and their research applications.
| Labeling Strategy | Isotopes Used | Potential Labeled Site on R (-) Tolperisone | Primary Research Application |
|---|---|---|---|
| Site-Specific Deuteration | ²H (Deuterium) | Methyl group on the tolyl ring | Investigating the kinetic isotope effect (KIE) on CYP-mediated oxidation of the methyl group. |
| Positional Isotopomer Synthesis | ¹³C | Carbonyl carbon (C=O) | Tracing the metabolic fate of the ketone functional group, specifically reduction to the corresponding alcohol. |
| Multi-Isotope Labeling | ²H and ¹⁵N | Deuterium on the tolyl group, ¹⁵N in the piperidine ring | Enabling advanced mass spectrometry fragmentation studies (MS³) to confirm metabolic pathways with higher confidence. |
| Shotgun Heavy Labeling | ²H, ¹³C, ¹⁵N | Multiple sites across the molecule | Creating a "super-heavy" standard for use in highly complex multi-drug interaction studies to ensure zero spectral overlap. |
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Deuterated Drug Research
The effect of a drug extends beyond its own metabolic fate; it perturbs entire biological systems. Multi-omics approaches offer a holistic view of these perturbations. R (-) Tolperisone-d10 is an indispensable tool for anchoring these large-scale datasets, ensuring quantitative accuracy.
Metabolomics: In untargeted metabolomics, where thousands of small molecules are measured simultaneously, the presence of a drug and its metabolites can complicate analysis. By using this compound as an internal standard, researchers can accurately quantify the parent drug (R (-) Tolperisone) and its primary metabolites. This allows for the precise correlation between drug exposure and changes in endogenous metabolic pathways (e.g., amino acid metabolism, lipid profiles, or the Krebs cycle). The standard ensures that observed changes are due to the drug's pharmacological effect, not analytical variability.
Proteomics: While this compound is not directly measured in proteomics, the pharmacokinetic data it helps generate is essential for interpreting proteomic results. For example, a study might investigate changes in the expression of hepatic cytochrome P450 enzymes following treatment with R (-) Tolperisone. Accurate plasma or tissue concentration data, obtained using the d10-standard, is required to establish a clear dose-response relationship at the protein level. This integration allows researchers to link drug exposure directly to the up- or down-regulation of specific proteins involved in its metabolism, transport, or mechanism of action.
The following table details a hypothetical study design integrating multi-omics with the use of this compound.
| Omics Layer | Role of this compound | Key Research Question | Potential Finding |
|---|---|---|---|
| Pharmacokinetics (PK) | Internal standard for LC-MS/MS quantification of R (-) Tolperisone. | What is the precise concentration-time profile of the drug in plasma? | Accurate determination of Cmax, Tmax, and AUC. |
| Metabolomics | Anchor for quantitative analysis; enables differentiation from endogenous metabolites. | How does R (-) Tolperisone exposure alter the hepatic metabolome? | Identification of perturbed energy pathways or off-target effects on lipid metabolism. |
| Proteomics | Provides the PK context for observed protein expression changes. | Does chronic exposure to R (-) Tolperisone alter the expression of its metabolizing enzymes (e.g., CYP2D6)? | Correlation of drug exposure levels with a dose-dependent increase in CYP2D6 protein expression. |
Advancements in Preclinical Modeling for Pharmacological and Metabolic Investigations
Future research will increasingly rely on advanced preclinical models that better recapitulate human physiology. This compound is crucial for generating high-fidelity data from these sophisticated systems.
Organ-on-a-Chip (OOC) Systems: Microphysiological systems, such as "liver-on-a-chip" models containing human hepatocytes, offer a powerful platform for studying human-specific drug metabolism. In these systems, this compound would be used as the internal standard to quantify the rate of R (-) Tolperisone metabolism and the formation of its metabolites in a controlled, human-relevant environment. This allows for direct comparison of metabolic profiles between species (e.g., human vs. rat hepatocytes) and helps predict human metabolic clearance.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. These models require high-quality input data for development and validation. The precise in vitro metabolic data from OOC systems and the in vivo PK data from humanized mice, both generated using this compound as a standard, are essential for building robust and predictive PBPK models for R (-) Tolperisone.
The table below compares these advanced models and the role of this compound.
| Preclinical Model | Key Advantage | Specific Application of this compound |
|---|---|---|
| Organ-on-a-Chip (Liver) | Human-specific metabolism in a controlled in vitro environment. | Internal standard for quantifying metabolite formation rates by human hepatocytes to calculate intrinsic clearance. |
| Humanized Mouse Models | In vivo evaluation of a specific human enzyme's role. | Enables accurate PK comparisons between wild-type and humanized mice to isolate the metabolic activity of the human enzyme. |
| PBPK Modeling | In silico prediction of human PK and tissue distribution. | Provides the high-quality input and validation data (plasma and tissue concentrations) required to build and verify the model. |
Systematic Review and Meta-Analysis Methodologies in Deuterated Compound Research
As the body of literature on R (-) Tolperisone and other drugs studied using deuterated standards grows, there is an increasing need for rigorous systematic reviews and meta-analyses. A key future direction is the development of standardized methodologies for these reviews.
Standardization of Reporting: A significant challenge in synthesizing data from multiple pharmacokinetic studies is the heterogeneity in reporting analytical methods. Future research should focus on establishing reporting guidelines, analogous to the PRISMA statement, specifically for studies using stable isotope-labeled internal standards (SIL-IS). Such guidelines would mandate the reporting of key parameters for this compound, including its isotopic purity, exact position of labels, concentration used, and detailed validation data for the analytical method (e.g., matrix effects, recovery, stability).
Methodological Meta-Analysis: With standardized data, meta-analyses could be performed to generate more robust estimates of key pharmacokinetic parameters for R (-) Tolperisone across different populations or preclinical models. Furthermore, a meta-analysis could investigate methodological questions, such as whether the choice of biological matrix (plasma vs. whole blood) or anticoagulant systematically affects measured drug concentrations. The use of a common internal standard like this compound across studies would be a critical unifying factor that makes such analyses possible.
The following table proposes a checklist for standardized reporting in studies utilizing SIL-IS like this compound.
| Reporting Category | Specific Item to Report for this compound | Rationale |
|---|---|---|
| Internal Standard Characterization | Chemical purity (e.g., >99%) and isotopic purity (e.g., >98 atom % D). | Ensures the standard itself is not a source of interference or variability. |
| Analytical Method | Full LC-MS/MS parameters (e.g., MRM transitions, collision energy). | Allows for reproducibility and assessment of method specificity. |
| Method Validation | Lower Limit of Quantification (LLOQ), linearity, precision, accuracy. | Defines the performance characteristics and reliability of the quantitative data. |
| Matrix Effects Assessment | Quantitative measure of ion suppression or enhancement. | Ensures that components of the biological matrix (e.g., plasma lipids) are not affecting analytical accuracy. |
Q & A
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Methodological Answer : Provide step-by-step synthetic routes in Supporting Information, including reaction yields, purification methods (e.g., recrystallization solvents), and spectral data (e.g., H/H-NMR, HRMS). Use the CIF format for crystallographic data and deposit in the Cambridge Structural Database .
Q. What metadata standards are critical for sharing pharmacokinetic datasets of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
